molecular formula C7H3Cl2F3O B052536 1,3-Dichloro-2-(trifluoromethoxy)benzene CAS No. 97608-49-6

1,3-Dichloro-2-(trifluoromethoxy)benzene

Cat. No. B052536
CAS RN: 97608-49-6
M. Wt: 231 g/mol
InChI Key: RIVHTVHBEUJLSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,3-Dichloro-2-(trifluoromethoxy)benzene often involves complex reactions, including palladium-catalyzed cross-coupling reactions and formylation methods using specific reagents such as dichloromethyl methyl ether and silver trifluoromethanesulfonate. These methods indicate the advanced synthetic strategies required to introduce and manipulate halogen and trifluoromethoxy groups on aromatic rings (Ohsawa, Yoshida, & Doi, 2013).

Molecular Structure Analysis

Studies on similar trifluoromethylated compounds reveal significant insights into their molecular structure. For instance, gas-phase electron diffraction and quantum chemical calculations have been utilized to study the molecular structure of 1,3,5-tris(trifluoromethyl)benzene, revealing deviations from regular hexagonal structure due to the electron-withdrawing effect of the CF3 groups. This suggests that 1,3-Dichloro-2-(trifluoromethoxy)benzene could exhibit interesting structural characteristics influenced by the trifluoromethoxy group (Kolesnikova et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving halogenated and trifluoromethylated benzenes, like controlled chlorination, indicate that these compounds can undergo various substitution reactions without losing functional groups. This property is crucial for further functionalization and application of these compounds in organic synthesis (Herkes, 1977).

Physical Properties Analysis

The physical properties of 1,3-Dichloro-2-(trifluoromethoxy)benzene would likely be influenced by its molecular structure. Compounds with similar structural motifs exhibit unique physical properties such as high glass-transition temperatures and electron mobility, suggesting potential applications in materials science (Komatsu et al., 2002).

Scientific Research Applications

Halogenation and Stability

1,3-Dichloro-2-(trifluoromethoxy)benzene, through controlled chlorination, can be transformed into mono-, di-, tri-, and tetrachloro derivatives. These derivatives exhibit good thermal stability at temperatures ranging from 200°–250°, indicating potential for use in high-temperature applications (Herkes, 1977).

Synthesis of Trifluoromethyl Ethers

An isolable pyridinium trifluoromethoxide salt prepared from a reaction involving 2,4-dinitro(trifluoromethoxy)benzene can be an effective trifluoromethoxide source for SN2 reactions, useful for the formation of trifluoromethyl ethers (Duran-Camacho et al., 2021).

Generation of Arynes and Cycloadducts

The treatment of 1-bromo-2-(trifluoromethoxy)benzene and similar compounds at different temperatures can lead to the generation of arynes, which can undergo various chemical transformations, such as [4+2] cycloaddition reactions, to produce a range of naphthalene derivatives (Schlosser & Castagnetti, 2001).

Mass-Analyzed-Threshold-Ionization (MATI) Spectroscopy

MATI spectroscopy can be applied to study the ionic properties of 1,3-dichloro-2-fluorobenzene, a compound similar to 1,3-dichloro-2-(trifluoromethoxy)benzene, providing insights into the behavior of its radical cations (Krüger et al., 2015).

Electrophilic Trifluoromethylation

Methyltrioxorhenium can catalyze the electrophilic trifluoromethylation of aromatic compounds using hypervalent iodine reagents, a process potentially applicable to derivatives of 1,3-dichloro-2-(trifluoromethoxy)benzene (Mejía & Togni, 2012).

Synthesis of Triazoles

The synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles can be achieved through a reaction involving (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, indicating potential for creating novel organic compounds (Hu et al., 2008).

Safety And Hazards

1,3-Dichloro-2-(trifluoromethoxy)benzene may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The trifluoromethoxy group is finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency . There is an urgent need for new methods able to selectively introduce this moiety at a late stage of a synthetic procedure .

properties

IUPAC Name

1,3-dichloro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVHTVHBEUJLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539732
Record name 1,3-Dichloro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-(trifluoromethoxy)benzene

CAS RN

97608-49-6
Record name 1,3-Dichloro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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